5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-1,2,3-triazole-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features.
5-methoxy-1H-1,2,3-triazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
1,2,4-Triazole: Another triazole derivative with different substitution patterns.
Uniqueness
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-methoxy-N,1-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-7-5(11)4-6(12-3)10(2)9-8-4/h1-3H3,(H,7,11) |
InChI Key |
IXYKSYMIQARCET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)C)OC |
Origin of Product |
United States |
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